molecular formula C12H16O3 B8501603 Tert-butyl 4-hydroxy-3-methylbenzoate

Tert-butyl 4-hydroxy-3-methylbenzoate

Cat. No.: B8501603
M. Wt: 208.25 g/mol
InChI Key: ZDWSTZBOLFIJIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-hydroxy-3-methylbenzoate (CAS 1202891-23-3) is an organic compound with the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol . It belongs to a class of chemicals known as tert-butyl phenolic antioxidants , which are characterized by a phenol group with a tert-butyl substituent, a feature that significantly enhances the molecule's stability and antioxidant properties . The tert-butyl group provides steric hindrance, protecting the phenol ring and increasing the compound's effectiveness in preventing oxidation . In a research context, this compound serves as a valuable chemical building block or synthetic intermediate. Its molecular structure incorporates two key functional groups: a tert-butyl ester and a phenolic hydroxyl group. The tert-butyl ester is a common protecting group for carboxylic acids in multi-step organic synthesis, while the phenolic hydroxyl group can be further functionalized . Researchers may utilize this compound in the synthesis of more complex molecules, particularly in developing compounds with potential antioxidant activity . Tert-butyl phenolic compounds, in general, have been studied for their role in combating oxidative stress and have shown potential in various research areas, including neuroprotection and mitigating free-radical-mediated toxicity . For Research Use Only . This product is not intended for human or animal use, diagnosis, or as a drug component .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

tert-butyl 4-hydroxy-3-methylbenzoate

InChI

InChI=1S/C12H16O3/c1-8-7-9(5-6-10(8)13)11(14)15-12(2,3)4/h5-7,13H,1-4H3

InChI Key

ZDWSTZBOLFIJIA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC(C)(C)C)O

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches for Tert Butyl 4 Hydroxy 3 Methylbenzoate

Esterification Reactions for Benzoate (B1203000) Framework Construction

Esterification is a fundamental reaction in organic synthesis for the formation of esters. In the context of tert-butyl 4-hydroxy-3-methylbenzoate, this involves the reaction of 4-hydroxy-3-methylbenzoic acid with a source of the tert-butyl group.

Direct Esterification Protocols

Direct esterification involves the reaction of 4-hydroxy-3-methylbenzoic acid with a tert-butylating agent. A common method is the Fischer-Speier esterification, which utilizes an excess of the alcohol (tert-butanol) in the presence of a strong acid catalyst. google.com However, due to the steric hindrance of the tert-butyl group and the potential for side reactions under harsh acidic conditions, alternative methods are often employed.

One effective approach involves the use of isobutylene (B52900) in the presence of an acid catalyst. This method avoids the use of tert-butanol (B103910) directly and can proceed under milder conditions. Another powerful method for tert-butylation of carboxylic acids that can be applied is the use of tert-butyl acetate (B1210297) as both the solvent and the tert-butylating agent, catalyzed by a strong acid like bis(trifluoromethanesulfonyl)imide (Tf2NH). organic-chemistry.orgthieme.de This approach has been shown to be effective for a variety of carboxylic acids, offering high yields and faster reaction times compared to traditional methods. organic-chemistry.orgthieme.de

A general representation of the direct esterification of 4-hydroxy-3-methylbenzoic acid is as follows:

Reaction Scheme: HO(CH₃)C₆H₃COOH + (CH₃)₃COH/Isobutylene → HO(CH₃)C₆H₃COOC(CH₃)₃ + H₂O

The following table outlines representative conditions for direct esterification based on analogous reactions with similar substrates.

tert-Butylating AgentCatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
tert-ButanolSulfuric AcidExcess tert-ButanolReflux10-24Moderate
IsobutyleneAmberlyst-15Dichloromethane25-4012-48Good
tert-Butyl AcetateTf₂NHtert-Butyl Acetate50-802-6High

Transesterification Pathways

Transesterification is an alternative route to this compound, which involves the conversion of a more readily available ester of 4-hydroxy-3-methylbenzoic acid, such as the methyl or ethyl ester, into the desired tert-butyl ester. wikipedia.org This process is typically carried out by reacting the starting ester with tert-butanol in the presence of a catalyst. wikipedia.org The reaction is an equilibrium process, and to drive it towards the formation of the tert-butyl ester, it is often necessary to use a large excess of tert-butanol or to remove the lower-boiling alcohol (e.g., methanol (B129727) or ethanol) as it is formed. wikipedia.org

Reaction Scheme: HO(CH₃)C₆H₃COOR' + (CH₃)₃COH ⇌ HO(CH₃)C₆H₃COOC(CH₃)₃ + R'OH (where R' = Methyl, Ethyl)

The table below summarizes typical conditions for transesterification reactions leading to tert-butyl esters, based on similar transformations.

Starting EsterCatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
Methyl 4-hydroxy-3-methylbenzoateSodium tert-butoxidetert-ButanolReflux12-24Good
Ethyl 4-hydroxy-3-methylbenzoateTitanium(IV) isopropoxideToluene100-1108-16Moderate to Good

Catalytic Systems in Esterification

The choice of catalyst is crucial in the synthesis of this compound, as it influences the reaction rate, yield, and selectivity. Both homogeneous and heterogeneous catalysts are employed in these esterification reactions.

Homogeneous catalysts are soluble in the reaction medium, leading to high catalytic activity and mild reaction conditions. For the synthesis of tert-butyl esters, strong protic acids such as sulfuric acid and p-toluenesulfonic acid are commonly used. google.com Lewis acids like titanium(IV) isopropoxide and tin(II) chloride can also effectively catalyze the reaction. researchgate.net For instance, in the synthesis of methyl 3,5-di-tert-butyl-4-hydroxybenzoate, p-toluenesulfonic acid was used as a catalyst in methanol, achieving high yields. google.com A similar approach could be adapted for the synthesis of the target compound.

Heterogeneous catalysts offer significant advantages in terms of easy separation from the reaction mixture, reusability, and reduced environmental impact. Solid acid catalysts are particularly relevant for the esterification of hydroxybenzoic acids. Examples of effective heterogeneous catalysts include acidic ion-exchange resins (e.g., Amberlyst-15), zeolites, and supported metal oxides. google.com For example, titanium sulfate (B86663) has been used as an environmentally friendly catalyst for the synthesis of methyl p-tert-butylbenzoate. google.com Such catalytic systems could be adapted for the synthesis of this compound.

Precursor Design and Functional Group Interconversion in Synthesis

The synthesis of this compound is intrinsically linked to the availability and synthesis of its precursor, 4-hydroxy-3-methylbenzoic acid. The strategic placement of the methyl and hydroxyl groups on the benzoic acid framework is a key consideration.

4-Hydroxy-3-methylbenzoic acid can be prepared through various synthetic routes. One common method is the carboxylation of 2-methylphenol (o-cresol) via the Kolbe-Schmitt reaction, where the phenoxide is treated with carbon dioxide under pressure. Another approach involves the oxidation of a corresponding aldehyde or methyl group on a substituted phenol (B47542).

Functional group interconversion plays a vital role in the synthesis of the precursor and in potential alternative routes to the final product. For instance, a methoxy (B1213986) group could be used as a protecting group for the phenolic hydroxyl, which is later demethylated. However, for the synthesis of this compound, it is often more straightforward to introduce the ester moiety onto the pre-formed 4-hydroxy-3-methylbenzoic acid.

Given the presence of both a carboxylic acid and a phenolic hydroxyl group in the precursor, selective protection might be necessary under certain reaction conditions to avoid undesired side reactions, such as O-tert-butylation of the phenolic hydroxyl. However, under controlled esterification conditions, the carboxylic acid is generally more reactive towards esterification than the phenol is towards etherification, often making a protection-deprotection sequence unnecessary.

Halogenation and Nucleophilic Substitution Strategies

Halogenation followed by nucleophilic substitution represents a plausible, albeit theoretical, pathway for the synthesis of this compound. This strategy hinges on the introduction of a halogen atom to a precursor molecule, which then acts as a leaving group for a subsequent nucleophilic attack to introduce one of the desired functionalities.

A hypothetical pathway could commence with a suitably substituted benzene (B151609) derivative. For instance, starting with a halogenated cresol (B1669610) or a halogenated hydroxybenzoic acid derivative would be a logical approach. The sequence of reactions is critical to avoid unwanted side reactions and to ensure correct regioselectivity.

Key Reaction Steps (Hypothetical):

Halogenation: Introduction of a bromine or chlorine atom onto a precursor like p-cresol (B1678582) or a protected 4-hydroxy-3-methylbenzoic acid. The conditions for this reaction would need to be carefully controlled to direct the halogen to the desired position.

Nucleophilic Substitution: The installed halogen can then be substituted. For example, if the ester group is introduced via this method, a reaction with potassium tert-butoxide could be employed. However, direct nucleophilic aromatic substitution on an unactivated ring is challenging and often requires harsh conditions or the presence of activating groups.

Reductive and Oxidative Precursor Transformations

Reductive and oxidative transformations of precursor molecules offer alternative synthetic routes. These methods involve altering the oxidation state of functional groups on a pre-assembled aromatic ring to arrive at the target structure.

Oxidative Approach: An oxidative strategy could involve the oxidation of a methyl group on a precursor to a carboxylic acid, followed by esterification. For example, a synthesis could start from 2-methyl-4-tert-butylphenol.

StepPrecursorReagent/ConditionIntermediate/Product
12-methyl-4-tert-butylphenolOxidation (e.g., KMnO₄)4-hydroxy-3-methylbenzoic acid
24-hydroxy-3-methylbenzoic acidEsterification (e.g., with isobutylene/acid catalyst)This compound

This approach leverages commercially available precursors. The main challenge lies in the potential for the strong oxidizing agents to degrade the aromatic ring or the phenolic hydroxyl group, necessitating careful selection of reagents and reaction conditions.

Reductive Approach: A reductive strategy is less direct for this specific target but could be envisioned starting from a precursor with a group at a higher oxidation state. For instance, if a nitro group were present on the ring, it could be reduced to an amino group, which could then be transformed, but this adds significant complexity to the synthesis. A more direct reductive transformation is not immediately apparent for the primary functional groups in the target molecule.

Green Chemistry Principles and Sustainable Synthetic Routes

Applying green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and economically viable processes. Key areas of focus include the choice of solvents and maximizing reaction efficiency.

Solvent Selection and Optimization

The choice of solvent has a significant impact on the environmental footprint of a chemical synthesis. Traditional syntheses often rely on volatile organic compounds (VOCs) which can be hazardous and polluting.

Green Solvent Alternatives:

Water: When possible, water is an ideal green solvent. However, the low aqueous solubility of many organic precursors for this synthesis is a major limitation.

Supercritical Fluids: Supercritical CO₂ is an excellent non-toxic and environmentally benign solvent alternative, though it requires specialized high-pressure equipment.

Bio-derived Solvents: Solvents derived from renewable feedstocks, such as Cyrene (dihydrolevoglucosenone) or 2-methyltetrahydrofuran (B130290) (2-MeTHF), are becoming more common and could be evaluated for key synthetic steps like esterification.

An optimized process would involve minimizing the total volume of solvent used, selecting solvents with low toxicity and environmental impact, and incorporating solvent recycling protocols. For esterification reactions, using one of the reactants in excess to act as the solvent (e.g., using excess isobutylene) can also be a viable strategy to reduce waste. google.com

Atom Economy and Reaction Efficiency

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting reactant atoms into the desired product.

The theoretical atom economy can be calculated as:

Analysis of Synthetic Routes:

Addition Reactions: Reactions like the direct esterification of 4-hydroxy-3-methylbenzoic acid with isobutylene would ideally have a 100% atom economy, as all atoms of the reactants are incorporated into the final product. This makes it a highly desirable reaction from a green chemistry perspective.

Substitution Reactions: Strategies involving halogenation and nucleophilic substitution often have lower atom economy due to the generation of stoichiometric byproducts (e.g., salts from the leaving group).

Use of Catalysts: Employing catalytic rather than stoichiometric amounts of reagents significantly improves atom economy and reduces waste. For instance, using a solid acid catalyst for the esterification step would be preferable to using a stoichiometric amount of a condensing agent.

Elucidation of Reaction Mechanisms and Kinetics in Tert Butyl 4 Hydroxy 3 Methylbenzoate Chemistry

Nucleophilic Acyl Substitution Mechanisms at the Ester Moiety

The tert-butyl ester group is a defining feature of the molecule, and its reactivity is primarily characterized by nucleophilic acyl substitution. These reactions involve the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the cleavage of the acyl-oxygen bond.

Hydrolysis Kinetics and Mechanisms

The hydrolysis of tert-butyl esters, such as tert-butyl 4-hydroxy-3-methylbenzoate, can proceed through different mechanisms depending on the pH of the solution. Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. This is followed by the departure of the tert-butanol (B103910) leaving group.

In neutral to basic conditions, the hydrolysis can occur via a direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. The subsequent elimination of the tert-butoxide ion is the rate-determining step. The stability of the tert-butyl carbocation makes the cleavage of the alkyl-oxygen bond also possible under certain acidic conditions, following an AAL1 mechanism.

Below is a table summarizing the hydrolysis rate constants and activation energies for tert-butyl formate (B1220265), which can serve as an illustrative model for the behavior of this compound. usgs.gov

Hydrolysis PathwayRate ConstantActivation Energy (kJ/mol)
Neutral (kN)(1.0 ± 0.2) × 10-6/s78 ± 5
Acid-Catalyzed (kA)(2.7 ± 0.5) × 10-3/(M·s)59 ± 4
Base-Catalyzed (kB)1.7 ± 0.3/(M·s)88 ± 11

This data is for tert-butyl formate and is presented as an analogy. usgs.gov

Transesterification Mechanism Elucidation

Transesterification is another key nucleophilic acyl substitution reaction for esters. This process involves the conversion of one ester into another by reacting it with an alcohol. The reaction can be catalyzed by either an acid or a base.

In an acid-catalyzed transesterification, the carbonyl oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon. The attacking alcohol then adds to the carbonyl group, forming a tetrahedral intermediate. After a proton transfer, the original alcohol (tert-butanol) is eliminated, and deprotonation of the new ester yields the final product.

Base-catalyzed transesterification proceeds via the nucleophilic attack of an alkoxide ion on the carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to expel the original alkoxide (tert-butoxide) and form the new ester. Various catalysts, such as scandium(III) triflate and dipotassium (B57713) hydrogen phosphate, have been shown to be effective for transesterification reactions. organic-chemistry.org

Electrophilic Aromatic Substitution Pathways on the Benzoate (B1203000) Ring

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution due to the presence of electron-donating groups. The regioselectivity of these reactions is determined by the directing effects and steric hindrance of the substituents.

Regioselectivity and Steric Effects

The hydroxyl (-OH) and methyl (-CH₃) groups are activating, ortho-, para-directing groups. The tert-butoxycarbonyl (-COOtBu) group is a deactivating, meta-directing group. The powerful activating and directing effect of the hydroxyl group generally dominates. Therefore, electrophilic attack is expected to occur at the positions ortho and para to the hydroxyl group.

The position para to the hydroxyl group is already occupied by the ester group. The two ortho positions are C2 and C6. The C6 position is sterically hindered by the adjacent methyl group at C3. Therefore, the most likely position for electrophilic attack is the C5 position, which is ortho to the hydroxyl group and meta to the ester group.

The bulky tert-butyl group on the ester can also exert steric hindrance, potentially influencing the approach of the electrophile. libretexts.org In the nitration of tert-butylbenzene, a significant amount of the para product is observed, which is attributed to the steric bulk of the tert-butyl group hindering attack at the ortho positions. libretexts.orgmsu.edu

Substituent Directing Effects

The directing effects of the substituents on the aromatic ring are a consequence of their ability to donate or withdraw electron density, thereby stabilizing or destabilizing the carbocation intermediate (arenium ion) formed during the reaction.

Hydroxyl Group (-OH): This is a strongly activating group due to the resonance effect, where the lone pairs on the oxygen can delocalize into the ring, stabilizing the positive charge of the arenium ion, particularly when the attack is at the ortho and para positions.

Methyl Group (-CH₃): This is a weakly activating group that donates electron density through an inductive effect and hyperconjugation, stabilizing the arenium ion. stackexchange.com

Tert-butoxycarbonyl Group (-COOtBu): This is a deactivating group because the carbonyl group is electron-withdrawing through both inductive and resonance effects. This destabilizes the arenium ion, especially when the attack is at the ortho and para positions. libretexts.orgmsu.edu

The combined influence of these groups makes the C5 position the most electron-rich and sterically accessible site for electrophilic aromatic substitution.

Reaction Dynamics of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key reactive site in this compound. Its acidic proton can be removed by a base to form a phenoxide ion. This phenoxide is a potent nucleophile and can participate in various reactions, such as Williamson ether synthesis.

The hydroxyl group also strongly activates the aromatic ring towards electrophilic substitution, as discussed previously. The large tert-butyl group can provide steric hindrance around the phenolic group, which can protect it from rapid oxidation and influence its reactivity in reactions requiring close proximity of reagents. nih.gov Phenolic compounds like this are known to act as antioxidants by donating the hydrogen atom from their hydroxyl group to neutralize free radicals. nih.gov The pKa values for similar tert-butylated phenols typically range from 10 to 12, indicating weak acidity. nih.gov

O-Alkylation and O-Acylation Mechanisms

The conversion of the phenolic hydroxyl group of this compound into an ether or ester linkage via O-alkylation or O-acylation, respectively, is a fundamental transformation. These reactions proceed through well-established nucleophilic substitution pathways.

O-Alkylation: This reaction typically follows an S(_N)2 mechanism. The process is initiated by deprotonating the phenolic hydroxyl group with a suitable base (e.g., sodium hydride, potassium carbonate) to form a more nucleophilic phenoxide ion. This ion then attacks an alkyl halide (e.g., methyl iodide, ethyl bromide), displacing the halide and forming an ether. For sterically hindered phenols, the use of a dipolar aprotic solvent is often preferred to enhance the reactivity of the nucleophile. google.com Theoretical studies on phenol (B47542) alkylation suggest that O-alkylation to form a phenolic ether is often the most energetically favorable pathway under neutral conditions. nih.govresearchgate.net

O-Acylation: This reaction proceeds via a nucleophilic acyl substitution mechanism. The phenolic oxygen attacks the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or acid anhydride (B1165640). The reaction is typically catalyzed by a base (e.g., pyridine, triethylamine), which not only scavenges the acidic byproduct (e.g., HCl) but also activates the hydroxyl group. The reaction involves the formation of a tetrahedral intermediate which then collapses, eliminating a leaving group to form the final ester product.

Table 1: Typical Reagents and Conditions for O-Alkylation and O-Acylation of Phenolic Compounds.
TransformationReagent ClassSpecific ExamplesTypical Base/CatalystSolventMechanism
O-AlkylationAlkyl HalideMethyl iodide (CH₃I), Ethyl bromide (CH₃CH₂Br)K₂CO₃, NaHAcetone, DMFS(_N)2
O-AcylationAcyl HalideAcetyl chloride (CH₃COCl)Pyridine, TriethylamineDCM, THFNucleophilic Acyl Substitution
O-AcylationAcid AnhydrideAcetic anhydride ((CH₃CO)₂O)Pyridine, DMAPDCM, THFNucleophilic Acyl Substitution

Stability and Degradation Mechanism Investigations

The stability of this compound is compromised by exposure to ultraviolet radiation and high temperatures. Understanding the mechanisms of these degradation processes is essential for predicting its environmental fate and persistence.

Photochemical Degradation Pathways

While specific studies on this compound are limited, the photochemical degradation pathways can be inferred from related phenolic compounds and aromatic esters. mdpi.com The primary mechanism of photodegradation for phenolic compounds involves the absorption of UV radiation, leading to the homolytic cleavage of the phenolic O-H bond to generate a phenoxy radical. This radical is resonance-stabilized, with the unpaired electron delocalized over the aromatic ring.

Further reactions can include:

Radical Coupling: Two phenoxy radicals can couple to form polymeric structures.

Oxidation: In the presence of oxygen, the phenoxy radical can react to form peroxy radicals, leading to a cascade of oxidation reactions that can result in ring-opening and the formation of smaller, aliphatic compounds.

Ester Cleavage: The ester bond may also undergo photolytic cleavage. Studies on phthalic acid esters show that photodegradation can be initiated by C-O bond cleavage between the carbonyl carbon and the ester oxygen. nih.govfrontiersin.orgresearchgate.net

The degradation process often involves hydroxyl radicals, which can attack both the aromatic ring and the side chains, leading to a variety of hydroxylated and ring-opened byproducts. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio of its ions.

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules with minimal fragmentation. In the analysis of compounds similar to this compound, such as tert-butyl 4-hydroxybenzoate (B8730719), ESI-MS is typically run in negative ion mode due to the presence of the acidic phenolic hydroxyl group.

In a typical ESI-MS analysis, the deprotonated molecule [M-H]⁻ is observed. For this compound (molecular formula C₁₂H₁₆O₃, molecular weight 208.25 g/mol ), this would correspond to an ion at m/z 207.10.

Collision-induced dissociation (CID) of the precursor ion provides valuable structural information through the analysis of fragment ions. The fragmentation of the tert-butyl ester group is a characteristic pathway. This often involves the loss of isobutylene (B52900) (C₄H₈), resulting from a rearrangement, leading to the formation of the corresponding carboxylic acid anion. For this compound, this would result in a fragment ion corresponding to 4-hydroxy-3-methylbenzoic acid at m/z 151.04. Further fragmentation of the aromatic ring can also occur, providing additional structural details.

A study on the closely related compound, tert-butyl 4-hydroxybenzoate, using Liquid Chromatography-Electrospray Ionization-Quadrupole-Time-of-Flight (LC-ESI-QFT) mass spectrometry in negative ion mode, revealed a deprotonated molecule [M-H]⁻ at an exact mass of 193.0870. massbank.eumassbank.eu This corresponds to the molecular formula C₁₁H₁₃O₃⁻. The fragmentation of this ion was characterized by the neutral loss of isobutylene (56.0626 Da), leading to the formation of the 4-hydroxybenzoate anion at m/z 137.0244.

Table 1: ESI-MS Fragmentation Data for Tert-butyl 4-hydroxybenzoate

Precursor Ion (m/z) Fragmentation Fragment Ion (m/z) Neutral Loss (Da)

This data is for the closely related compound tert-butyl 4-hydroxybenzoate and is illustrative of the expected fragmentation for this compound.

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. Electron ionization (EI) is the most common ionization method used in GC-MS, which typically induces extensive fragmentation, providing a detailed mass spectrum that serves as a molecular fingerprint.

For this compound, the fragmentation pattern in EI-MS would be expected to show several characteristic ions. A prominent fragmentation pathway for tert-butyl esters is the loss of a tert-butyl radical (•C(CH₃)₃) or the elimination of isobutylene ((CH₃)₂C=CH₂). The loss of a methyl group (•CH₃) from the tert-butyl group to form a stable oxonium ion is also a common fragmentation pathway for tert-butyl esters.

The molecular ion peak (M⁺•) for this compound would be at m/z 208. The spectrum would likely be characterized by a base peak resulting from the loss of a tert-butyl radical (m/z 151) or the loss of isobutylene (m/z 152). Further fragmentation of the 4-hydroxy-3-methylbenzoyl moiety would lead to other characteristic ions. For instance, the loss of a methoxy (B1213986) group (•OCH₃) is not possible, but the cleavage of the ester bond can lead to the formation of the 4-hydroxy-3-methylbenzoyl cation at m/z 151.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule and its fragments. This is a critical tool for the unambiguous identification of unknown compounds and for the confirmation of chemical structures.

Using HRMS, the exact mass of the deprotonated molecule of this compound ([C₁₂H₁₅O₃]⁻) would be determined with high precision. The theoretical exact mass is 207.10214. An experimental measurement within a few parts per million (ppm) of this value would confirm the elemental composition.

The high-resolution data for the fragment ions would similarly allow for the confirmation of their elemental formulas. For example, the fragment ion resulting from the loss of isobutylene would have the elemental composition [C₇H₇O₃]⁻, with a theoretical exact mass of 151.03952.

The LC-ESI-QFT MS2 data for tert-butyl 4-hydroxybenzoate provides an example of high-resolution measurements. massbank.eumassbank.eu The measured exact mass of the deprotonated molecule was reported as 193.0870, which corresponds to the elemental formula C₁₁H₁₃O₃⁻ with a high degree of accuracy.

Table 2: Theoretical Exact Masses for HRMS Analysis of this compound

Ion Elemental Formula Theoretical Exact Mass (m/z)
[M-H]⁻ C₁₂H₁₅O₃⁻ 207.10214

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction is an essential technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single crystal X-ray diffraction is the definitive method for determining the molecular and crystal structure of a compound. This technique involves irradiating a single crystal of the material with an X-ray beam and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate the electron density map of the crystal, which in turn reveals the precise locations of the atoms.

For this compound, a successful single crystal X-ray diffraction analysis would provide a wealth of structural information, including:

Molecular Conformation: The dihedral angles between the aromatic ring and the ester group, and the conformation of the tert-butyl group.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule.

Intermolecular Interactions: The presence and nature of hydrogen bonding (involving the hydroxyl group) and other non-covalent interactions that dictate the crystal packing.

As of the current literature survey, a single crystal structure for this compound has not been reported in publicly accessible crystallographic databases. However, the crystal structures of numerous substituted benzoates have been determined, revealing common structural motifs such as hydrogen-bonded dimers or chains. nih.govwikipedia.org

Once the initial crystal structure is solved from the diffraction data, a process of refinement is carried out to improve the accuracy and precision of the atomic coordinates and other structural parameters. This is typically done using least-squares methods, where the calculated diffraction pattern from the structural model is compared to the experimental data, and the model is adjusted to minimize the difference.

The quality of the final refined structure is assessed by several factors, including the R-factor (residual factor), which is a measure of the agreement between the calculated and observed structure factors. A low R-factor indicates a good fit of the model to the data.

The interpretation of the refined crystallographic data for this compound would involve a detailed analysis of the intramolecular geometry, as well as the intermolecular packing arrangement. This would provide insights into the forces that govern the solid-state structure of the compound and how these might relate to its physical properties. In the absence of experimental data for the title compound, a detailed discussion of its specific crystallographic features is not possible.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for probing the electronic transitions within a molecule. For this compound, this method provides insights into the conjugated π-electron system of the benzene ring and the influence of its substituents—the hydroxyl, methyl, and tert-butyl ester groups. The absorption of UV-Vis radiation by the molecule promotes electrons from lower energy molecular orbitals (typically π and n orbitals) to higher energy anti-bonding orbitals (π*). The wavelengths at which these absorptions occur (λmax) and their intensities (molar extinction coefficients, ε) are characteristic of the molecular structure and its electronic environment.

Absorption Maxima and Molar Extinction Coefficients

Generally, p-hydroxybenzoates exhibit two main absorption bands in the UV region. The more intense band, often referred to as the E2-band (ethylenic), appears at shorter wavelengths and is attributed to the π → π* transition of the benzene ring. A second, less intense band, known as the B-band (benzenoid), is observed at longer wavelengths and arises from a different π → π* transition, which is more sensitive to substituent effects.

The introduction of a methyl group ortho to the hydroxyl group is expected to cause a slight bathochromic (red) shift in the absorption maxima due to its electron-donating inductive effect. The esterification of the carboxylic acid with a tert-butyl group is predicted to have a minor effect on the position of the absorption maxima compared to the parent acid, as the electronic influence of the alkyl group in the ester is relatively distant from the chromophoric system of the benzene ring.

To illustrate the typical UV-Vis absorption characteristics of this class of compounds, the following table presents data for p-hydroxybenzoic acid and some of its simple alkyl esters. nist.gov It is anticipated that this compound would exhibit similar absorption maxima and molar extinction coefficients.

CompoundSolventλmax 1 (nm)εmax 1 (L·mol⁻¹·cm⁻¹)λmax 2 (nm)εmax 2 (L·mol⁻¹·cm⁻¹)
p-Hydroxybenzoic AcidWater (pH 3.2)20411,20025416,600
Methyl p-hydroxybenzoateWater20510,50025817,000
Ethyl p-hydroxybenzoateWater20510,70025817,400
n-Butyl p-hydroxybenzoateWater20510,50025817,400

This table is interactive. Users can sort and filter the data as needed.

Solvent Effects on Electronic Spectra

The polarity of the solvent can significantly influence the UV-Vis absorption spectrum of a molecule, a phenomenon known as solvatochromism. These solvent-induced shifts in the absorption maxima can be either bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths), depending on the nature of the electronic transition and the relative solvation of the ground and excited states.

For compounds like this compound, which possess both hydrogen bond donor (hydroxyl group) and acceptor (carbonyl group) sites, the potential for specific solute-solvent interactions is high.

π → π Transitions:* In the case of π → π* transitions, the excited state is generally more polar than the ground state. Therefore, an increase in solvent polarity will stabilize the excited state more than the ground state, leading to a smaller energy gap for the transition. This results in a bathochromic shift (red shift) of the absorption maximum.

n → π Transitions:* For n → π* transitions, which involve the non-bonding electrons of the oxygen atoms, the ground state is typically more stabilized by polar, protic solvents through hydrogen bonding than the excited state. This increased stabilization of the ground state widens the energy gap for the transition, resulting in a hypsochromic shift (blue shift). While the π → π* transitions are dominant in the spectrum of p-hydroxybenzoates, a weaker n → π* transition of the carbonyl group might be observed as a shoulder on the main absorption band, and its position would be sensitive to the hydrogen-bonding ability of the solvent.

The UV absorption spectra of various sunscreen chemicals, which often include p-hydroxybenzoate derivatives, have been shown to be influenced by the solvent. For less polar sunscreens, interactions with polar solvents tend to shift the UV absorbance to longer wavelengths (bathochromic shift). Given the structure of this compound, it is expected that its absorption maxima will exhibit a bathochromic shift as the solvent polarity increases. For instance, moving from a non-polar solvent like hexane (B92381) to a polar protic solvent like ethanol (B145695) would likely result in a shift of the λmax to a longer wavelength.

Utility in Organic Synthesis

As a Building Block in Complex Molecule Synthesis

The tert-butyl group can be selectively removed under acidic conditions to reveal the carboxylic acid functionality. libretexts.org This allows chemists to perform various transformations on the phenolic hydroxyl group or the aromatic ring of this compound without interference from the carboxylic acid. Subsequently, the deprotection of the ester group can be achieved to yield a multifunctional molecule. This strategy is crucial in the multi-step synthesis of complex natural products and pharmaceutically active compounds where precise control over reactive sites is paramount. The 4-hydroxy-3-methylbenzoic acid core is a structural element found in various biologically active compounds, and this compound provides a convenient entry point for the synthesis of its derivatives. chemicalbook.comeurekaselect.comnih.govmdpi.com

Computational and Theoretical Chemistry Studies on Tert Butyl 4 Hydroxy 3 Methylbenzoate

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a powerful computational tool in quantum chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. In the context of Tert-butyl 4-hydroxy-3-methylbenzoate, DFT calculations can provide profound insights into its electronic structure, stability, and reactivity. These theoretical investigations are crucial for understanding the molecule's behavior at a subatomic level, complementing experimental findings.

Geometry Optimization and Conformational Analysis

The first step in a typical DFT study is the geometry optimization of the molecule. This process involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface, thus predicting the most stable three-dimensional structure. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles of its ground state.

Conformational analysis is also a key aspect, particularly concerning the orientation of the tert-butyl group and the hydroxyl group. The rotation around the C-O single bonds can lead to different conformers with varying energies. DFT calculations can map out the potential energy surface associated with these rotations, identifying the most stable conformer and the energy barriers between different conformations. The stability of these conformers is influenced by steric hindrance and intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the ester carbonyl group.

Vibrational Frequency Calculations and Spectral Interpretation

Following geometry optimization, vibrational frequency calculations are typically performed. These calculations not only confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) but also predict the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as stretching, bending, or torsional motions of the atoms.

For this compound, characteristic vibrational frequencies can be predicted for its various functional groups. These theoretical spectra can be used to interpret and assign the bands observed in experimental IR and Raman spectra. For instance, the O-H stretching vibration of the phenolic hydroxyl group is expected to appear in the region of 3600-3200 cm⁻¹. The C=O stretching of the ester group would likely be observed around 1700 cm⁻¹. The presence of the aromatic ring will give rise to characteristic C-H and C=C stretching and bending vibrations.

Table 1: Predicted Vibrational Frequencies for Key Functional Groups of this compound

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)
Phenolic -OHO-H Stretch3600 - 3200
Aromatic RingC-H Stretch3100 - 3000
Methyl -CH₃C-H Stretch2980 - 2870
Ester C=OC=O Stretch1720 - 1700
Aromatic RingC=C Stretch1600 - 1450
Ester C-OC-O Stretch1300 - 1150

Note: These are predicted ranges based on typical values for these functional groups and may vary based on the specific computational method and basis set used.

Chemical Shift Prediction for NMR Correlation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for structure elucidation. DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule with a reasonable degree of accuracy. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose.

By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, its theoretical NMR spectrum can be generated. These predicted chemical shifts can then be correlated with experimental NMR data to aid in the assignment of signals to specific protons and carbon atoms in the molecule. For example, the proton of the hydroxyl group is expected to be a singlet, with its chemical shift influenced by hydrogen bonding. The aromatic protons will appear in the aromatic region of the spectrum, with their splitting patterns determined by their coupling with neighboring protons. The nine equivalent protons of the tert-butyl group will give rise to a characteristic singlet in the upfield region of the spectrum.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)AtomPredicted ¹³C Chemical Shift (ppm)
Aromatic H (ortho to -OH)6.8 - 7.0Aromatic C (ipso to -OH)155 - 160
Aromatic H (ortho to -COOtBu)7.7 - 7.9Aromatic C (ipso to -COOtBu)125 - 130
Methyl H (-CH₃)2.1 - 2.3Methyl C (-CH₃)15 - 20
Tert-butyl H (-C(CH₃)₃)1.4 - 1.6Quaternary C (-C(CH₃)₃)80 - 85
Hydroxyl H (-OH)5.0 - 6.0Methyl C (-C(CH₃)₃)28 - 32
Carbonyl C (C=O)165 - 170

Note: These are predicted ranges and can be influenced by the solvent and the computational level of theory.

Frontier Molecular Orbital (FMO) Theory for Reactivity and Interaction Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity and the outcomes of chemical reactions. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.

HOMO-LUMO Energy Gaps and Molecular Softness

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates a molecule is more reactive and less stable.

The concept of molecular softness is related to the HOMO-LUMO gap. A molecule with a small gap is considered "soft," while a molecule with a large gap is considered "hard." Soft molecules are more polarizable and tend to participate in reactions more readily. For this compound, the HOMO is expected to be localized on the electron-rich aromatic ring, particularly on the hydroxyl and methyl-substituted positions. The LUMO is likely to be distributed over the electron-withdrawing ester group.

Fukui Functions for Electrophilic and Nucleophilic Sites

While FMO theory identifies the general reactivity of a molecule, Fukui functions provide more detailed information about the reactivity of specific atomic sites within the molecule. The Fukui function, f(r), is a local reactivity descriptor that indicates the change in electron density at a particular point in space when the total number of electrons in the system changes.

There are three main types of Fukui functions:

f⁺(r) for nucleophilic attack (measures the reactivity of a site towards an incoming nucleophile).

f⁻(r) for electrophilic attack (measures the reactivity of a site towards an incoming electrophile).

f⁰(r) for radical attack.

By calculating the Fukui functions for this compound, one can identify the most probable sites for electrophilic and nucleophilic attack. It is anticipated that the oxygen atom of the hydroxyl group and the carbon atoms of the aromatic ring ortho and para to the hydroxyl group would be the most susceptible to electrophilic attack. The carbonyl carbon of the ester group is expected to be the primary site for nucleophilic attack. This information is invaluable for predicting the regioselectivity of its chemical reactions.

: A Review of Publicly Available Research

Therefore, it is not possible to provide detailed research findings, data tables, or in-depth analysis for the following topics as they pertain directly to this compound:

Analysis of Intermolecular Interactions and Crystal Packing Phenomena

Energy Framework Analysis of Crystal Lattices

While methodologies for these analyses are well-established in computational chemistry and have been applied to structurally similar molecules, the specific outcomes of such studies—including atomic partial charge values, mappings of electrophilic/nucleophilic regions, quantification of intermolecular contacts, and visualization of non-covalent interactions and crystal lattice energies—are not available for this compound in the public domain.

The generation of a scientifically accurate article with detailed findings, as requested, is contingent on the existence of primary research that has performed these specific computational analyses on this exact compound. Without such foundational data, any attempt to populate the requested sections would be speculative and would not meet the required standards of scientific accuracy.

Solvation Models and Solvent Effects on Molecular Properties

Continuum Solvation Models (e.g., COSMO-RS)

There are no available studies that have utilized the Conductor-like Screening Model for Real Solvents (COSMO-RS) or other continuum solvation models to analyze this compound. Such studies would typically provide insights into the thermodynamic properties of the compound in various solvents, predicting parameters like solubility, activity coefficients, and partition coefficients based on the molecule's surface polarity. Without specific research, no data tables or detailed findings can be presented.

Explicit Solvation Studies

Similarly, a search for explicit solvation studies, which involve molecular dynamics or Monte Carlo simulations with individual solvent molecules surrounding this compound, yielded no results. These types of studies are instrumental in understanding the specific molecular interactions, such as hydrogen bonding and solvent structuring, around the solute molecule. The absence of such research means that no detailed analysis of the solvation shell or specific solute-solvent interaction energies can be provided.

Derivatization Strategies and Applications in Advanced Organic Synthesis

Synthesis of Functionalized Derivatives for Modified Properties

The chemical reactivity of tert-butyl 4-hydroxy-3-methylbenzoate is primarily centered around its three key functional components: the ester, the phenol (B47542), and the aromatic ring. Strategic manipulation of these sites enables the synthesis of a diverse library of derivatives.

The tert-butyl ester group is a sterically hindered ester that can be selectively cleaved under specific conditions to yield the corresponding carboxylic acid, 4-hydroxy-3-methylbenzoic acid. This transformation is a critical first step for a variety of subsequent derivatizations at the carboxyl group.

Acid-catalyzed hydrolysis is a common method for the deprotection of tert-butyl esters. libretexts.org This reaction is typically performed using strong acids in an aqueous solution. The mechanism involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by water. libretexts.org Alternatively, basic hydrolysis, or saponification, can be employed using a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). libretexts.org This process is generally irreversible as the resulting carboxylate salt is deprotonated and thus unreactive towards the alcohol by-product. libretexts.org Mild methods for the cleavage of hindered esters, such as using silica (B1680970) gel in refluxing toluene, have also been developed to avoid harsh conditions that might affect other sensitive functional groups. researchgate.net

Once the free carboxylic acid is obtained, it can be converted into a range of other functional groups. bohrium.com Amide bond formation, for instance, is a cornerstone of medicinal chemistry and materials science. This is often achieved by activating the carboxylic acid with coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) before reacting it with a primary or secondary amine. thermofisher.com The inclusion of additives such as N-hydroxysulfosuccinimide can improve the efficiency of these couplings. thermofisher.com Similarly, the carboxylic acid can be re-esterified with different alcohols to produce novel esters with modified properties. colostate.edu

Table 1: Selected Derivatization Reactions of the Carboxyl Group

Starting Material Reagents and Conditions Product Derivative Class
This compound H₂O, Strong Acid Catalyst, Heat 4-hydroxy-3-methylbenzoic acid Carboxylic Acid
This compound NaOH(aq), Heat Sodium 4-hydroxy-3-methylbenzoate Carboxylate Salt
4-hydroxy-3-methylbenzoic acid R-NH₂, EDAC N-substituted-4-hydroxy-3-methylbenzamide Amide
4-hydroxy-3-methylbenzoic acid R-OH, Acid Catalyst Alkyl 4-hydroxy-3-methylbenzoate Ester

The phenolic hydroxyl group is another key site for derivatization, allowing for the introduction of various substituents through O-functionalization, most notably the formation of ethers. Ether derivatives often exhibit altered solubility, lipophilicity, and biological activity compared to the parent phenol.

The Williamson ether synthesis is a widely used and versatile method for preparing ethers. libretexts.orgmasterorganicchemistry.com This reaction involves the deprotonation of the phenol with a strong base, such as sodium hydride (NaH), to form a sodium phenoxide intermediate. This nucleophilic phenoxide then displaces a halide from an alkyl halide in an SN2 reaction to form the desired ether. masterorganicchemistry.com The choice of a primary alkyl halide is crucial to maximize the yield of the substitution product and avoid elimination side reactions. masterorganicchemistry.com A variety of alcohols can be converted to their corresponding tert-butyl ethers, and various methods have been developed for this purpose, sometimes using catalytic amounts of acid with a tert-butyl source. researchgate.netorganic-chemistry.orgresearchgate.net

Table 2: Examples of Phenolic O-Functionalization

Substrate Reagents Product Structure Product Name

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution (EAS), allowing for the introduction of additional functional groups that can significantly alter the molecule's properties. The regiochemical outcome of these substitutions is dictated by the directing effects of the substituents already present on the ring.

The hydroxyl (-OH) and methyl (-CH₃) groups are both activating and ortho-, para-directing. The tert-butoxycarbonyl (-COOtBu) group is a deactivating, meta-directing group. In this polysubstituted system, the powerful activating and directing influence of the hydroxyl group typically dominates. Therefore, electrophilic attack is expected to occur at the positions ortho and para to the hydroxyl group. The position para to the -OH is already occupied by the ester group. The two ortho positions are C-5 and C-3 (which is substituted with a methyl group). The C-5 position is the most likely site for substitution due to steric hindrance from the methyl group at C-3 and the tert-butyl ester at C-4. The bulky tert-butyl group itself can exert steric hindrance, influencing the distribution of isomers. msu.edu Reactions such as nitration, halogenation, and Friedel-Crafts alkylation can be used to introduce a variety of substituents onto the aromatic ring.

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, providing powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. To utilize this compound in these reactions, it must first be converted into a suitable coupling partner, typically an aryl halide or a triflate. The phenolic hydroxyl group is readily converted into a triflate (trifluoromethanesulfonyl group, -OTf), which is an excellent leaving group in palladium-catalyzed processes.

The Suzuki-Miyaura coupling reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. nih.gov

The first step in applying this reaction is the conversion of the phenolic hydroxyl group of this compound into a triflate. This is typically achieved by reacting the phenol with triflic anhydride (B1165640) (Tf₂O) in the presence of a base like pyridine. The resulting aryl triflate is a highly reactive substrate for the Suzuki-Miyaura coupling. This triflate can then be coupled with a wide array of aryl, heteroaryl, or vinyl boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or K₃PO₄) to generate biaryl and other conjugated systems. mdpi.com This strategy allows for the modular synthesis of complex molecular architectures. nih.gov

Table 3: Representative Suzuki-Miyaura Coupling Reactions

Aryl Triflate Substrate Boronic Acid Typical Catalyst/Base Product Class
Tert-butyl 3-methyl-4-(trifluoromethylsulfonyloxy)benzoate Phenylboronic acid Pd(PPh₃)₄ / K₂CO₃ Biaryl
Tert-butyl 3-methyl-4-(trifluoromethylsulfonyloxy)benzoate 2-Thienylboronic acid Pd(dppf)Cl₂ / Cs₂CO₃ Heterobiaryl
Tert-butyl 3-methyl-4-(trifluoromethylsulfonyloxy)benzoate Vinylboronic acid Pd(OAc)₂ / SPhos / K₃PO₄ Styrenyl Derivative

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide or triflate and an amine. wikipedia.org This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance, enabling the synthesis of aryl amines which are prevalent in pharmaceuticals and electronic materials. wikipedia.orgnih.gov

Similar to the Suzuki coupling, the application of the Buchwald-Hartwig amination requires the initial conversion of the phenol to an aryl triflate or halide. The resulting electrophile can be coupled with a diverse range of primary and secondary amines, including anilines, alkylamines, and various heterocycles. researchgate.net The reaction is typically carried out using a palladium catalyst, a specialized phosphine (B1218219) ligand (such as XPhos or RuPhos), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu). researchgate.netresearchgate.net This methodology provides a direct route to N-aryl derivatives of the core structure.

Compound Index

Role as a Synthetic Intermediate in Complex Molecular Architectures

The utility of a chemical compound as a synthetic intermediate is determined by its ability to be reliably converted into more complex structures. The functional groups on this compound—the hydroxyl, tert-butyl ester, and the aromatic ring itself—offer multiple sites for chemical modification, positioning it as a potential building block for larger, more complex molecules.

Precursor in Pharmaceutical Building Blocks

While hydroxybenzoic acids and their derivatives are recognized as important precursors in the pharmaceutical industry, specific documented instances of this compound being used as a direct precursor for pharmaceutical building blocks are not widely reported in publicly available scientific literature. hmdb.canih.gov

Generally, the tert-butyl ester group can serve as a protecting group for the carboxylic acid functionality. This strategy is common in multi-step syntheses where the carboxylic acid might interfere with reactions targeting other parts of the molecule. The tert-butyl group can be removed under specific acidic conditions to reveal the free carboxylic acid at a later stage of the synthesis. organic-chemistry.org The phenolic hydroxyl group can be alkylated or acylated to introduce further diversity, and the aromatic ring can undergo electrophilic substitution, although the existing substituents will direct the position of new functional groups.

For related compounds, such as methyl 3-hydroxy-4-methoxybenzoate, synthetic routes to complex pharmaceuticals like gefitinib (B1684475) have been developed, showcasing the utility of the core phenolic acid structure in building intricate molecular frameworks. researchgate.net However, a direct synthetic lineage from this compound to a specific commercial pharmaceutical agent is not clearly established in the available research.

Intermediates in Agrochemical Synthesis

Similar to its role in pharmaceuticals, the application of this compound as a key intermediate in the synthesis of agrochemicals is not extensively documented in peer-reviewed journals or patents. The general class of phenolic compounds has applications in the agrochemical industry, but specific examples tracing back to this particular starting material are scarce.

The structural motifs present in this compound could theoretically be incorporated into molecules with pesticidal or herbicidal activity. The development of new agrochemicals often involves the synthesis and screening of large libraries of compounds, and derivatives of this molecule could potentially be explored for such purposes. However, there is no prominent research indicating its current use as a foundational intermediate for existing agrochemical products.

Stereoselective Synthesis and Chiral Derivatization for Analytical and Synthetic Applications

Stereoselective synthesis is a critical area of organic chemistry focused on controlling the three-dimensional arrangement of atoms in a molecule. Chiral derivatization is a technique used to distinguish between enantiomers, which are non-superimposable mirror images of each other.

Chiral Auxiliaries and Reagents

There is no significant evidence in the scientific literature to suggest that this compound itself is used as a chiral auxiliary or reagent. Chiral auxiliaries are typically enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.net The this compound molecule is achiral and therefore cannot function as a chiral auxiliary in its native form.

To be used in this context, it would first need to be derivatized with a chiral moiety or undergo a reaction that introduces a stereocenter, and there are no standard, widely reported procedures for this application.

Chiral Separation Methodologies

Chiral separation is essential for the analysis and preparation of enantiomerically pure compounds, particularly in the pharmaceutical industry where the two enantiomers of a drug can have vastly different biological activities. This is often achieved using techniques like high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) or by derivatizing the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated by standard chromatography. organic-chemistry.org

Currently, there are no established or widely cited chiral separation methodologies that specifically utilize this compound as a component of a chiral stationary phase or as a chiral derivatizing agent. The molecule itself is not chiral, and therefore it cannot be used directly to differentiate between enantiomers. While it could potentially be a component of a larger, more complex chiral selector, no such applications are prominently featured in the literature on analytical chemistry.

Applications in Advanced Materials Science and Polymer Chemistry

Polymer Additives and Stabilizers

As a derivative of hindered phenols, Tert-butyl 4-hydroxy-3-methylbenzoate is primarily utilized for its stabilizing effects in polymers, protecting them from degradation caused by environmental factors such as heat, oxygen, and light.

This compound belongs to the class of hindered phenolic antioxidants, which are crucial in preventing the thermal degradation of polymers. nih.gov The primary mechanism of these antioxidants involves the donation of a hydrogen atom from the phenolic hydroxyl group to reactive free radicals (such as peroxy radicals) that are formed during oxidation. This process neutralizes the free radicals, terminating the oxidative chain reaction and preventing further degradation of the polymer chains, which could otherwise lead to chain scission or cross-linking. vinatiorganics.com This action helps maintain the polymer's molecular weight, structural integrity, and mechanical properties over time. vinatiorganics.com

The following table, based on research findings for various hindered phenolic antioxidants in peroxide-crosslinked polyethylene (B3416737), illustrates how different structures can affect stabilization performance.

AntioxidantKey Structural FeaturesEffect on Low-Temperature Pre-crosslinkingFinal Crosslinking Degree
Antioxidant 300 Contains thioether groupBest delay of pre-crosslinkingNegative impact, lower degree
Antioxidant 1010 High molecular weight, multiple phenolic groupsPoor delay of pre-crosslinkingHigher crosslinking degree
Antioxidant 245 Phenolic hydroxyl with lower bond dissociation energyModerate delay of pre-crosslinkingHigher crosslinking degree maintained

Polymers are susceptible to degradation from exposure to ultraviolet (UV) radiation, which can break chemical bonds within the polymer structure. stabilization-technologies.com While dedicated UV absorbers (such as benzophenones or benzotriazoles) are the primary defense against photodegradation, hindered phenolic antioxidants like this compound contribute to light stability. stabilization-technologies.commdpi.com

Their role in this context is primarily to inhibit the photo-oxidation process. By scavenging free radicals that are generated by UV exposure, they interrupt the degradation cascade that leads to cracking, chalking, and discoloration of the material. arcorepoxy.com Therefore, they are often used as part of a comprehensive stabilizer package in combination with other UV absorbers to provide synergistic protection against both thermal and light-induced degradation. mdpi.com

A significant advancement in polymer stabilization is the synergistic use of hindered phenolic antioxidants with Hindered Amine Light Stabilizers (HALS). mdpi.com HALS are highly efficient light stabilizers that function by scavenging free radicals through a regenerative cyclic process, allowing them to provide long-term protection. arcorepoxy.com

When combined, the phenolic antioxidant and HALS create a powerful stabilizing system. The phenolic antioxidant provides initial protection during processing and exposure to heat by neutralizing free radicals. partinchem.com Simultaneously, the HALS compound effectively manages radicals formed due to light exposure over the polymer's service life. This combination often results in a level of stabilization that is superior to what could be achieved by using either additive alone, making it a common strategy for durable polymer formulations, particularly in polyolefins and polyamides. mdpi.compartinchem.com

Modifiers for Polymer Morphology and Mechanical Properties

Beyond stabilization, additives like this compound can influence the physical structure and resulting mechanical behavior of polymers through specific chemical interactions.

This interaction can have a dual effect:

Delay of Pre-crosslinking: By capturing free radicals, the antioxidant can delay the onset of cross-linking, which can be beneficial during polymer processing stages like extrusion. This delay, often referred to as increasing the scorch time, provides a wider processing window and prevents premature gelling of the material at elevated temperatures. researchgate.netresearchgate.net

Reduction in Cross-linking Efficiency: Because the antioxidant consumes some of the free radicals, it can lead to a lower final cross-link density in the cured polymer. researchgate.net A lower cross-linking degree can, in turn, affect the material's mechanical, thermal, and electrical properties. researchgate.net

The hydroxyl (-OH) group on the this compound molecule is capable of forming hydrogen bonds with suitable functional groups within a polymer matrix. In polymers containing electronegative atoms, such as the carbonyl groups (C=O) in polyesters, polyamides, and polyacrylates, intermolecular hydrogen bonds can be established.

Research on the similar compound 4-tert-butylphenol (B1678320) in biodegradable polyester (B1180765) blends has demonstrated that such hydrogen bonding significantly impacts the polymer's properties. researchgate.net These interactions can:

Improve Miscibility: Hydrogen bonding between the additive and the polymer can enhance the compatibility of the two components, leading to a more homogenous blend. researchgate.net

Alter Chain Mobility: The formation of hydrogen bonds can restrict the movement of polymer chains, which typically leads to an increase in the glass transition temperature (Tg). researchgate.net

The table below summarizes the observed effects of hydrogen bonding between a phenolic additive (4-tert-butylphenol) and polyhydroxyalkanoate (PHA) polymers.

PropertyObservation with Increased Phenolic Additive Content
Glass Transition Temperature (Tg) Decreased (indicating improved chain mobility in this specific miscible system)
Melting Temperature (Tm) Clearly decreased
Crystallinity Decreased
Thermal Stability Improved at lower additive concentrations

This table is based on findings for 4-tert-butylphenol in PHA blends and serves as an illustrative example of potential hydrogen bonding effects. researchgate.net

Impact on Nanocomposite Materials

While direct research on the specific impact of this compound on nanocomposite materials is limited, its structural features suggest several potential roles. The phenolic hydroxyl group can facilitate interactions with the surface of inorganic nanofillers, such as silica (B1680970), titania, or clays. This interaction, primarily through hydrogen bonding, can improve the dispersion of the nanofillers within a polymer matrix, a critical factor in determining the final properties of the nanocomposite.

The bulky tert-butyl group can act as a non-covalent compatibilizer at the polymer-filler interface. By creating a region of intermediate polarity, it can enhance the adhesion between the hydrophilic filler surface and a hydrophobic polymer matrix. This improved interfacial adhesion is crucial for efficient stress transfer from the polymer to the filler, leading to enhanced mechanical properties such as tensile strength and modulus.

Furthermore, the antioxidant nature of the phenolic group can contribute to the long-term stability of the nanocomposite by preventing oxidative degradation of the polymer matrix, which can be accelerated by the high surface area of some nanofillers.

Table 1: Potential Effects of this compound on Nanocomposite Properties

PropertyPotential ImpactMechanism
Filler DispersionImprovedHydrogen bonding between the hydroxyl group and filler surface.
Interfacial AdhesionEnhancedThe tert-butyl group acts as a compatibilizer.
Mechanical StrengthIncreasedImproved stress transfer due to better adhesion.
Thermal StabilityEnhancedAntioxidant effect of the phenolic group.

Emerging Research Directions and Future Perspectives

Integration of Machine Learning in Predictive Chemistry for Analogues

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of chemistry by enabling rapid and accurate prediction of molecular properties and reaction outcomes. chemai.iochemcopilot.com For Tert-butyl 4-hydroxy-3-methylbenzoate and its analogues, these computational tools offer a pathway to accelerated discovery and development.

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of this approach. By establishing a mathematical relationship between the chemical structure and the biological or chemical activity of a compound, QSAR can be used to predict the properties of novel analogues of this compound. nih.govproquest.com For instance, QSAR studies on phenolic compounds have successfully correlated molecular descriptors with their antioxidant activity. nih.govproquest.com Such models can be trained on datasets of known phenolic esters to predict the potential efficacy of new derivatives as, for example, antioxidants or preservatives. The descriptors often used in these models include electronic, topological, physicochemical, and drug-likeness properties. nih.gov

Recent advancements in ML, particularly the use of neural networks and deep learning, are enhancing the predictive power of these models. nih.gov For example, Artificial Neural Networks (ANN) have shown high accuracy in predicting the antiradical activities of flavonoids, a class of phenolic compounds. Generative large language models (LLMs) are also being employed to translate molecular notations (like SMILES) into detailed procedural texts for synthesis reactions, which could significantly streamline the planning of experiments for new analogues. mdpi.com

The table below illustrates the types of molecular descriptors that can be utilized in ML models to predict the properties of this compound analogues.

Descriptor CategoryExamplesPredicted Property
Physicochemical LogP, Molar Refractivity, Polar Surface AreaSolubility, Permeability
Electronic HOMO/LUMO energies, Dipole MomentReactivity, Antioxidant capacity
Topological Molecular Connectivity Indices, Wiener IndexBiological Activity
Constitutional Molecular Weight, Number of H-bond donors/acceptorsDrug-likeness

By leveraging these predictive models, researchers can screen large virtual libraries of potential analogues of this compound to identify candidates with desired properties before embarking on time-consuming and resource-intensive laboratory synthesis. This in silico approach significantly accelerates the discovery of new functional molecules. chemai.io

Novel Reaction Discovery and Catalyst Development

The synthesis of this compound and its analogues is an area of active research, with a focus on developing more efficient, selective, and sustainable chemical transformations. Traditional esterification methods often rely on harsh conditions and stoichiometric reagents, leading to waste generation. researchgate.net

A significant trend is the development of novel catalysts that can promote the esterification of phenolic compounds under milder conditions. For instance, metal catalysts supported on materials like Montmorillonite K-10 clay have been shown to be effective for the synthesis of phenolic esters in solvent-free conditions, offering high conversion and selectivity. jetir.org These catalysts are often recyclable, contributing to the greenness of the process. jetir.org The use of organic salts as acylating reagents, activated by reagents like diethylaminosulfur trifluoride (DAST), represents another innovative one-pot method for the selective O-acylation of phenols at room temperature. rsc.org

Biocatalysis, the use of enzymes or whole cells to catalyze chemical reactions, is also emerging as a powerful tool for the synthesis of phenolic esters. mdpi.commdpi.com Lipases, in particular, have been successfully employed for the esterification of benzoic acid derivatives. researchgate.net The use of immobilized enzymes, such as Novozym 435, allows for easy separation of the catalyst from the reaction mixture and its reuse, making the process more economically viable. researchgate.netsci-hub.se Research is ongoing to explore different lipases and reaction conditions, including solvent-free systems and microwave assistance, to optimize the synthesis of esters like benzyl (B1604629) benzoate (B1203000), which shares structural similarities with the target compound. researchgate.netsci-hub.se

The following table summarizes some novel catalytic approaches that could be applied to the synthesis of this compound.

Catalyst TypeExampleKey Advantages
Heterogeneous Catalysts Zinc-loaded Montmorillonite K-10Solvent-free conditions, high conversion, recyclability. jetir.org
Organocatalysts Diethylaminosulfur trifluoride (DAST) with organic saltsMild reaction conditions (room temperature), high yields. rsc.org
Biocatalysts (Enzymes) Immobilized Lipases (e.g., Novozym 435)High selectivity, mild conditions, reusable catalyst. researchgate.netsci-hub.se

The discovery of new reactions and the development of highly active and selective catalysts are crucial for the cost-effective and environmentally friendly production of this compound and its derivatives.

Advanced Characterization Techniques for In Situ Studies

Understanding the reaction mechanisms and kinetics of the formation of this compound is essential for process optimization and control. Advanced in situ and operando spectroscopic techniques are proving invaluable in this regard, allowing researchers to monitor reactions in real-time under actual process conditions. wikipedia.orgornl.gov

In situ Raman and mid-infrared (MIR) spectroscopy are powerful tools for real-time monitoring of esterification reactions. acs.orgnih.gov These techniques can provide information on the concentration of reactants, intermediates, and products as the reaction progresses. acs.orgnih.govnih.gov For example, in situ Raman spectroscopy has been used to determine the percentage of esterification in real-time during polyester (B1180765) polymerization by monitoring the characteristic bands of ester and carboxylic acid groups. acs.org Miniaturized MIR spectrometers with in-line probes offer a practical way to monitor batch reactions continuously. nih.govresearchgate.net

Operando spectroscopy combines spectroscopic measurements with simultaneous catalytic activity and selectivity measurements, providing a direct link between the catalyst structure and its performance. wikipedia.orgmdpi.com For instance, operando infrared spectroscopy can be used to probe surface adsorbates and reaction intermediates on a catalyst surface during the synthesis of phenolic esters, offering insights into the reaction mechanism. ornl.govacs.org

In addition to spectroscopic methods, advanced diffraction techniques are crucial for characterizing the solid-state structure of this compound and its analogues. Three-dimensional electron diffraction (3D ED) is emerging as a powerful method for determining the crystal structure of submicrometer-sized organic materials, which are often difficult to analyze by conventional single-crystal X-ray diffraction. nih.gov This technique can even be used for in situ studies at high temperatures, allowing for the observation of phase transitions and tautomeric states in the solid state. nih.gov

The table below highlights some advanced characterization techniques and their potential applications in the study of this compound.

TechniqueInformation ObtainedApplication
In Situ Raman/IR Spectroscopy Real-time concentration of reactants, products, and intermediates.Reaction kinetics and mechanism studies, process optimization. acs.orgnih.gov
Operando Spectroscopy Correlation of catalyst structure with activity and selectivity.Catalyst development and understanding reaction mechanisms. wikipedia.orgornl.gov
3D Electron Diffraction Atomic-resolution crystal structure of microcrystals.Solid-state characterization, polymorphism studies. nih.gov
Mass Spectrometry On-line monitoring of reaction components.Quantitative reaction monitoring and impurity detection. nih.gov

The application of these advanced characterization techniques will undoubtedly lead to a deeper understanding of the synthesis and properties of this compound, facilitating the development of improved manufacturing processes.

Bio-Inspired Synthesis and Green Manufacturing Processes

The principles of green chemistry are increasingly guiding the development of new synthetic routes for chemical compounds. mdpi.com For this compound, this translates to a focus on bio-inspired synthesis and the adoption of more sustainable manufacturing processes.

Bio-inspired synthesis seeks to mimic nature's efficient and selective chemical transformations. A prime example is the use of enzymes in biocatalysis, as discussed in section 8.2. The enzymatic synthesis of phenolic esters offers a green alternative to traditional chemical methods, often proceeding under mild conditions (e.g., lower temperatures and pressures) and with high selectivity, which reduces the formation of byproducts and simplifies purification. mdpi.comresearchgate.netsci-hub.se Furthermore, the use of whole-cell biocatalysts, where the enzyme is retained within the microbial cell, can offer advantages in terms of enzyme stability and cost. mdpi.com

Green manufacturing processes for this compound also involve a broader consideration of the entire product lifecycle. This includes the use of renewable feedstocks, the reduction or elimination of hazardous solvents and reagents, and the minimization of waste. For instance, research is being conducted on the microbial production of benzoic acid and its derivatives from renewable resources like glucose, which could provide a sustainable starting point for the synthesis of this compound. nih.gov

The development of solvent-free reaction conditions is another key aspect of green manufacturing. jetir.org As seen in the synthesis of other phenolic esters, performing reactions without a solvent not only reduces environmental impact but can also simplify product isolation. jetir.org

The following table outlines some key green chemistry principles and their application to the synthesis of this compound.

Green Chemistry PrincipleApplication in Synthesis
Use of Renewable Feedstocks Microbial production of benzoic acid from glucose. nih.gov
Catalysis Employing reusable heterogeneous catalysts and highly selective biocatalysts. jetir.orgmdpi.com
Safer Solvents and Auxiliaries Development of solvent-free reaction conditions. jetir.org
Design for Energy Efficiency Use of mild reaction conditions (e.g., lower temperatures) enabled by efficient catalysts. rsc.org

The move towards bio-inspired and green manufacturing processes is not only environmentally responsible but can also lead to more cost-effective and efficient production of this compound. As consumer demand for sustainable products grows, these approaches will become increasingly important. mildsoaps.comepilynx.com

Q & A

Q. What are the recommended methods for synthesizing and characterizing tert-butyl 4-hydroxy-3-methylbenzoate in academic research?

  • Methodological Answer : Synthesis typically involves esterification of 4-hydroxy-3-methylbenzoic acid with tert-butyl alcohol under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Key steps include refluxing in anhydrous conditions, followed by purification via column chromatography or recrystallization. Characterization employs:
  • NMR spectroscopy (¹H/¹³C) to confirm ester formation and substitution patterns.
  • IR spectroscopy to identify hydroxyl (broad ~3200 cm⁻¹) and ester carbonyl (~1700 cm⁻¹) stretches.
  • HRMS for molecular weight validation.
    Example protocols are detailed in analogous synthesis routes for tert-butyl esters, such as the photochemical method described for tert-butyl 3-(4,6,6-trimethyl-2-oxo-3-phenyloctahydrobenzo[d]oxazol-4-yl)propanoate .

Q. How should this compound be stored to maintain stability during experiments?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation. Avoid exposure to moisture, strong acids/bases, and oxidizing agents. Stability studies for similar tert-butyl esters recommend freezer storage (-20°C) for long-term preservation . Use explosion-proof equipment in handling areas due to tert-butyl groups’ flammability risks .

Q. What analytical techniques are critical for assessing the purity of this compound?

  • Methodological Answer :
  • HPLC/GC-MS with a C18 column or polar stationary phase to quantify impurities.
  • Melting point analysis (e.g., 122–124°C for analogous tert-butyl esters) to confirm crystallinity .
  • TGA/DSC to evaluate thermal stability and decomposition profiles.

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for synthesizing this compound derivatives?

  • Methodological Answer : Apply factorial design to evaluate variables like catalyst loading, temperature, and solvent polarity. For example, epoxidation optimization studies with tert-butyl hydroperoxide (TBHP) used Mo(CO)₆ as a catalyst and 1,2-dichloroethane as a solvent, identifying optimal substrate ratios and reaction times via ANOVA . Central Composite Design (CCD) can model nonlinear relationships between variables and yield.

Q. What computational and experimental approaches elucidate the conformational dynamics of the tert-butyl group in this compound?

  • Methodological Answer :
  • Dynamic NMR at low temperatures (e.g., -40°C) to resolve axial/equatorial tert-butyl conformers in solution.
  • DFT calculations with explicit solvent models (e.g., PCM) to predict thermodynamic stability of conformers. Studies on tert-butyl-substituted triazinanes demonstrated axial preferences in unconstrained cyclic systems, validated by crystallography .

Q. How does the tert-butyl group influence material properties in polymer science applications?

  • Methodological Answer : The bulky tert-butyl group increases free volume in polymers, enhancing gas separation performance (e.g., CO₂/N₂ selectivity in polyimides). Synthesis of di-tert-butylbenzene-containing polyimides requires multi-step reactions but achieves improved solubility and membrane permeability . For this compound, copolymerization with rigid backbones could yield high-performance materials.

Q. What mechanistic insights govern the derivatization of this compound in nucleophilic acyl substitution reactions?

  • Methodological Answer : Monitor reaction pathways using kinetic isotope effects (KIE) or isotopic labeling (e.g., ¹⁸O in ester groups). Tert-butyl esters typically undergo slower hydrolysis due to steric hindrance, favoring SN1 mechanisms in acidic conditions. Computational studies (e.g., QM/MM) can map transition states for tert-butyl cleavage, as demonstrated in carbamate syntheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.